{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 851468-02-5
VCID: VC3995561
InChI: InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16)
SMILES: CC1=CC=CC=C1N2C=CN=C2SCC(=O)O
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol

{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid

CAS No.: 851468-02-5

Cat. No.: VC3995561

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid - 851468-02-5

Specification

CAS No. 851468-02-5
Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
IUPAC Name 2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid
Standard InChI InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16)
Standard InChI Key LTJFBTXRNIOGNJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C=CN=C2SCC(=O)O
Canonical SMILES CC1=CC=CC=C1N2C=CN=C2SCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the systematic IUPAC name 2-[[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid and the molecular formula C₁₂H₁₂N₂O₂S . Its molecular weight is 248.3 g/mol, with a monoisotopic mass of 248.061949 Da . Key identifiers include:

PropertyValueSource
CAS Number851468-02-5
SMILESCC1=CC=CC=C1N2C=CN=C2SCC(=O)O
InChI KeyLTJFBTXRNIOGNJ-UHFFFAOYSA-N
Melting PointNot reported-

The structure comprises a 1-(2-methylphenyl)imidazole core linked via a sulfur atom to an acetic acid group. The ortho-methyl substitution on the phenyl ring introduces steric effects that may influence reactivity and intermolecular interactions .

Synthesis and Reactivity

Derivative Formation

The carboxylic acid group enables further functionalization:

  • Amide formation: Reacting with amines using coupling agents like DCC .

  • Esterification: Producing methyl/ethyl esters for enhanced lipophilicity .

  • Metal complexes: Coordinating with transition metals via sulfur and nitrogen atoms .

Biological Activity and Applications

Enzyme Inhibition

Benzimidazole analogs demonstrate:

  • α-Glucosidase inhibition: IC₅₀ values as low as 0.64 µM (vs. 873 µM for acarbose) .

  • Lipoxygenase suppression: 70–85% inhibition at 100 µM .

Molecular docking studies suggest the acetic acid group forms hydrogen bonds with catalytic residues, while the aromatic system engages in π-π stacking .

Future Research Directions

Synthetic Optimization

  • Develop one-pot synthesis methods to improve yields .

  • Explore microwave-assisted or flow chemistry approaches .

Biological Screening

Priority areas include:

  • Anticancer assays: Test against MCF-7, HepG2, and A549 cell lines.

  • Antiviral studies: Evaluate inhibition of SARS-CoV-2 main protease.

  • Neuropharmacology: Assess GABA receptor modulation potential.

Computational Studies

  • Perform DFT calculations to map electrostatic potential surfaces.

  • Simulate ADMET profiles using QSAR models .

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